molecular formula C8H18ClN B1419771 N,3-dimethylcyclohexanamine hydrochloride CAS No. 854427-44-4

N,3-dimethylcyclohexanamine hydrochloride

Cat. No. B1419771
CAS RN: 854427-44-4
M. Wt: 163.69 g/mol
InChI Key: AIQOLFRXKSYEQY-UHFFFAOYSA-N
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Description

“N,3-dimethylcyclohexanamine hydrochloride” is a chemical compound with the molecular formula C8H18ClN . It is a derivative of cyclohexanamine, where two hydrogen atoms are replaced by methyl groups . It is used as an intermediate in the synthesis of other organic compounds .


Molecular Structure Analysis

The molecular structure of “N,3-dimethylcyclohexanamine hydrochloride” consists of a cyclohexane ring with a dimethylamine group attached to it . The exact structure can be represented by the SMILES string: CN©C1CCCCC1 .


Physical And Chemical Properties Analysis

“N,3-dimethylcyclohexanamine hydrochloride” has a molecular weight of 163.69 . The parent compound, N,N-Dimethylcyclohexanamine, has a boiling point of 158-159 °C, a density of 0.849 g/mL at 25 °C, and a refractive index of 1.454 .

Scientific Research Applications

Neurokinin-1 Receptor Antagonist Development N,3-dimethylcyclohexanamine hydrochloride has been utilized in the synthesis of neurokinin-1 receptor antagonists, which are significant in pre-clinical tests for potential clinical efficacy in treating conditions like emesis and depression. The compound's solubility and affinity characteristics make it suitable for both intravenous and oral administration, highlighting its role in medicinal chemistry for developing therapeutics with central nervous system applications (Harrison et al., 2001).

Enhancement of Analyte Extraction in Environmental Samples The effectiveness of switchable hydrophobicity solvents, including N,N-dimethylcyclohexanamine (DMCA), has been explored for extracting emerging contaminants from wastewater samples. This application is crucial in environmental analysis, providing a fast, simple, and green method for determining various analytes in complex water samples, thereby contributing to environmental monitoring and safety assessments (Lasarte-Aragonés et al., 2019).

Synthetic Organic Chemistry In synthetic organic chemistry, N,3-dimethylcyclohexanamine hydrochloride has been used as a reagent or intermediate in various syntheses. For example, it has played a role in the productive syntheses of ethynylcyclopropylamine and ethynylcyclobutylamine, serving as a building block for more complex molecules. This illustrates the compound's versatility and importance in constructing novel organic compounds with potential applications in pharmaceuticals, materials science, and chemical research (Kozhushkov et al., 2010).

Analytical Chemistry and Toxicology The compound has been investigated in the context of analytical chemistry, particularly in the characterization of psychoactive substances and their metabolites in biological matrices. This research is pivotal for forensic science, toxicology, and therapeutic drug monitoring, offering insights into drug metabolism, pharmacokinetics, and potential toxicological effects (De Paoli et al., 2013).

Safety and Hazards

“N,3-dimethylcyclohexanamine hydrochloride” should be handled with care. It is classified as a flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin, and fatal if inhaled. It is also very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N,3-dimethylcyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7-4-3-5-8(6-7)9-2;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQOLFRXKSYEQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669911
Record name N,3-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethylcyclohexanamine hydrochloride

CAS RN

854427-44-4
Record name N,3-Dimethylcyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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